Physicochemical Properties and Synthetic Utility of 2-(Prop-2-yn-1-yl)-1H-pyrrole: A Technical Whitepaper
Physicochemical Properties and Synthetic Utility of 2-(Prop-2-yn-1-yl)-1H-pyrrole: A Technical Whitepaper
Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Compound Identity: 2-(Prop-2-yn-1-yl)-1H-pyrrole (Commonly: 2-Propargylpyrrole) CAS Registry Number: 477331-74-1[1] | PubChem CID: 12008703[2]
Executive Summary
In the landscape of modern heterocyclic chemistry, 2-(prop-2-yn-1-yl)-1H-pyrrole emerges as a highly versatile, bifunctional building block. Characterized by an electron-rich pyrrole core orthogonally paired with a terminal alkyne, this compound serves as a critical intermediate in the total synthesis of complex indole scaffolds, carbazole alkaloids, and anti-tumor quinones[3].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data aggregation. Herein, we dissect the physicochemical causality of the molecule, explore the quantum mechanics of its reactivity (specifically the acetylene-allene rearrangement), and provide self-validating experimental protocols designed for immediate integration into your discovery workflows.
Structural and Physicochemical Profiling
Understanding the physicochemical parameters of 2-propargylpyrrole is essential for predicting its behavior in both synthetic environments and biological systems. The addition of the propargyl group at the C2 position breaks the symmetry of the pyrrole ring, altering its electronic distribution and lipophilicity.
Table 1: Core Physicochemical Parameters
| Property | Value | Analytical Causality & Significance |
| Molecular Formula | C₇H₇N | Defines the structural baseline (pyrrole ring + 3-carbon alkyne chain). |
| Molecular Weight | 105.14 g/mol | Its low molecular weight (<150 Da) makes it an ideal, high-ligand-efficiency starting point for Fragment-Based Drug Discovery (FBDD)[1]. |
| Monoisotopic Mass | 105.0578 g/mol | The exact mass is critical for High-Resolution Mass Spectrometry (HRMS) validation and isotopic pattern recognition during synthesis[4]. |
| Topological Polar Surface Area (TPSA) | 15.8 Ų | Driven entirely by the secondary amine (NH) of the pyrrole ring. A TPSA < 90 Ų indicates excellent potential for passive cellular membrane and blood-brain barrier (BBB) penetration[1]. |
| XLogP3 (Calculated) | ~1.5 | The hydrophobic, sp-hybridized alkyne chain increases lipophilicity compared to unsubstituted pyrrole (LogP ~0.75), aiding in organic solvent partitioning[4]. |
| pKa (NH) | ~16.0 | The NH proton is slightly more acidic than that of a bare pyrrole (pKa 16.5) due to the weak electron-withdrawing inductive effect of the proximal sp-hybridized carbon. |
Mechanistic Reactivity: The Acetylene-Allene Rearrangement
The true synthetic power of 2-propargylpyrrole lies in its dynamic reactivity under basic conditions. Ab initio computational studies have extensively modeled the acetylene-allene rearrangement in 2-propargyl-heterocycles[5].
When subjected to a strong, sterically hindered base (such as potassium tert-butoxide), the propargylic protons (which are weakly acidic due to activation by both the alkyne and the aromatic ring) are abstracted. This initiates a rapid isomerization from the terminal alkyne to an allenyl intermediate. If the pyrrole ring possesses a 3-alkenyl substituent, this highly reactive allene spontaneously undergoes a thermal 6π-electrocyclization [3]. Subsequent tautomerization yields a highly stable, functionalized indole framework. This specific pathway has been successfully utilized to synthesize 6-methylindole-4,7-quinone, a compound with validated anti-tumor activity against human lung (NCI-H460) and breast (MDA-MB-231) cancer cell lines[6].
Base-catalyzed allene-mediated electrocyclization to form indole frameworks.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes the mechanistic rationale (causality) and in-process analytical checks to verify success before proceeding.
Protocol A: Synthesis of the 2-Propargylpyrrole Core
Direct alkylation of pyrrole often leads to N-alkylation. To selectively functionalize the C2 position, a directed Grignard addition to a protected pyrrole-2-carboxaldehyde is preferred, followed by deoxygenation[7].
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N-Protection: Treat pyrrole-2-carboxaldehyde with sodium hydride (NaH, 1.2 eq) in anhydrous THF at 0 °C, followed by Triisopropylsilyl chloride (TIPS-Cl, 1.1 eq).
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Causality: The bulky TIPS group prevents the acidic pyrrole NH from quenching the Grignard reagent in the next step, while sterically directing attack to the aldehyde.
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Grignard Addition: Cool the solution to -78 °C. Dropwise, add ethynylmagnesium bromide (1.5 eq). Stir for 2 hours, allowing it to warm to 0 °C.
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Validation Check: Analyze an aliquot via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active aldehyde spot confirms conversion to the propargyl alcohol.
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Hydroxyl Activation: Dissolve the intermediate in DCM. Add Triethylamine (Et₃N, 2.0 eq) and Methanesulfonyl chloride (MsCl, 1.2 eq) at 0 °C to form the mesylate.
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Causality: The hydroxyl group is a poor leaving group. Mesylation activates the benzylic/propargylic position for subsequent hydride reduction.
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Reduction: Treat the crude mesylate with Sodium Borohydride (NaBH₄, 2.0 eq) in Ethanol at room temperature to yield the N-TIPS-2-propargylpyrrole.
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Deprotection: Stir the intermediate with Tetra-n-butylammonium fluoride (TBAF, 1.1 eq) in THF for 1 hour to cleave the TIPS group. Purify via silica gel chromatography.
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Validation Check: ¹H NMR (CDCl₃) should reveal a distinct doublet at ~2.5 ppm (terminal alkyne proton) and a broad singlet at ~8.5 ppm (pyrrole NH).
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Step-by-step synthetic workflow for the preparation of 2-propargylpyrrole.
Protocol B: Allene-Mediated 6π-Electrocyclization (Indole Synthesis)
This protocol converts a 3-alkenyl-2-propargylpyrrole derivative into a functionalized indole[3].
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Solvent Preparation: Dissolve the 3-alkenyl-2-propargylpyrrole precursor (1.0 mmol) in a rigorously degassed 1:1 mixture of anhydrous tert-butanol (t-BuOH) and THF (10 mL).
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Base Addition: Add Potassium tert-butoxide (t-BuOK, 2.5 eq) in one portion at room temperature.
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Causality: t-BuOK is utilized because its extreme steric bulk prevents it from acting as a nucleophile (which would result in unwanted Michael additions to the allene). It acts strictly as a Brønsted base to initiate the acetylene-allene isomerization.
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Cyclization: Stir the reaction mixture at room temperature for 4 hours. The transient allenyl intermediate will spontaneously undergo 6π-electrocyclization driven by the restoration of aromaticity in the resulting indole core.
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Quench & Isolate: Quench the reaction with saturated aqueous NH₄Cl (15 mL). Extract with EtOAc (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Validation Check: Monitor via TLC under 254 nm UV light. The product will exhibit intense blue/green fluorescence indicative of the newly formed, highly conjugated indole bicyclic system.
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References
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Kobychev, V. B., et al. "Ab Initio Study of the Acetylene–Allene Rearrangement in 2-Propargylpyrrole, 2-Propargylfuran, and 2-Propargylthiophene." Journal of Structural Chemistry, 2004.[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 12008703, 1H-Pyrrole, 2-(2-propyn-1-yl)-." PubChem.[Link]
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Hibino, S., et al. "Synthesis of 6-Methylindole-4,7-quinone and Anti-tumor Activities of Its Related Indolequinones." Heterocycles, 2006.[Link]
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Hibino, S., & Choshi, T. "Synthetic Studies on Nitrogen-Containing Fused-Heterocyclic Compounds Based on Thermal Electrocyclic Reactions." Heterocycles, 2011.[Link]
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